2-Benzyl-3-phenylpyridine CAS 67848-66-2 properties
2-Benzyl-3-phenylpyridine CAS 67848-66-2 properties
An In-depth Technical Guide to 2-Benzyl-3-phenylpyridine (CAS 67848-66-2)
Authored by a Senior Application Scientist
Introduction
2-Benzyl-3-phenylpyridine is a distinct member of the 2,3-disubstituted pyridine family, a class of heterocyclic compounds that garners significant interest in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore, known to enhance pharmacokinetic properties such as metabolic stability, permeability, and binding affinity to biological targets.[1] The unique arrangement of a benzyl group at the 2-position and a phenyl group at the 3-position creates a specific three-dimensional architecture, making 2-Benzyl-3-phenylpyridine a valuable building block for the synthesis of complex molecules and a candidate for screening in drug discovery programs. This guide provides a comprehensive overview of its synthesis, structural characterization, physicochemical properties, and potential applications for researchers in drug development and organic synthesis.
Physicochemical and Spectroscopic Data
Precise physicochemical data for 2-Benzyl-3-phenylpyridine is not widely published. However, data from closely related analogues such as 2-benzylpyridine and 2-phenylpyridine can provide valuable estimations.
Table 1: Physicochemical Properties
| Property | Value | Source (Analogue) |
| CAS Number | 67848-66-2 | - |
| Molecular Formula | C₁₈H₁₅N | - |
| Molecular Weight | 245.32 g/mol | - |
| Density | ~1.054 g/mL | Estimated based on 2-Benzylpyridine[2] |
| Boiling Point | >270 °C | Estimated based on 2-Phenylpyridine[3][4] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
Structural and Spectroscopic Characterization
The structural identity of 2-Benzyl-3-phenylpyridine is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented below is critical for researchers to validate the successful synthesis of the compound.
Table 2: NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR (400 MHz) | 8.58 (dd, J = 4.8, 1.6 Hz, 1H), 7.51 (dd, J = 7.8, 1.8 Hz, 1H), 7.40 – 7.33 (m, 3H), 7.23 – 7.13 (m, 5H), 7.12 – 7.07 (m, 1H), 7.00 (d, J = 7.2 Hz, 2H), 4.15 (s, 2H) |
| ¹³C NMR (101 MHz) | 157.7, 148.3, 139.9, 139.5, 137.7, 137.4, 129.1, 128.7, 128.2, 128.1, 127.5, 125.8, 121.2, 41.5 |
Source for NMR Data: Royal Society of Chemistry, 2014.[5]
Synthesis and Mechanistic Insights
The synthesis of 2,3-disubstituted pyridines like 2-Benzyl-3-phenylpyridine can be approached through various modern organic chemistry strategies.[2][6][7][8] A particularly effective method is the transition-metal-free aerobic C-N bond activation, which offers a green and efficient route.[5] This approach is noteworthy for its use of molecular oxygen as the sole oxidant, avoiding the need for harsh or expensive reagents.
The synthesis of 2-Benzyl-3-phenylpyridine has been reported with a 57% isolated yield via a transition-metal-free aerobic C-N bond activation process.[5]
Experimental Protocol: Aerobic Oxidative Annulation
This protocol is based on the general methodology for pyridine synthesis through aerobic C-N bond activation. The choice of an aerobic, transition-metal-free system is driven by principles of green chemistry, minimizing metallic waste and utilizing an abundant, non-toxic oxidant (O₂). The reaction likely proceeds through an initial condensation followed by cyclization and subsequent aromatization, driven by the oxygen atmosphere.
Materials:
-
1,2-diphenylethan-1-one (Deoxybenzoin)
-
3-phenylpropan-1-amine
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl Sulfoxide (DMSO)
-
Oxygen (balloon or atmosphere)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1,2-diphenylethan-1-one (1.0 mmol, 1.0 eq.), 3-phenylpropan-1-amine (1.2 mmol, 1.2 eq.), and potassium tert-butoxide (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 5 mL of dry DMSO to the Schlenk tube.
-
Atmosphere Control: Evacuate the tube and backfill with oxygen gas. Repeat this cycle three times to ensure an oxygen-rich atmosphere. Finally, leave an oxygen-filled balloon connected to the tube.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Benzyl-3-phenylpyridine.
Potential Applications in Drug Discovery
The 2-benzyl-3-phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[9] Its derivatives have shown promise in various therapeutic areas.
Phosphodiesterase 4 (PDE4) Inhibition
A series of 2,3-disubstituted pyridines have been synthesized and identified as potent, non-emetic inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The specific structure of 2-Benzyl-3-phenylpyridine makes it a candidate for investigation as a potential PDE4 inhibitor.
Anticancer and Antiviral Research
The pyridine ring is a core component of numerous anticancer and antiviral agents.[1][11] For instance, certain gold(III) complexes containing a (2-phenyl)pyridine ligand have demonstrated strong antiproliferative activity against cancer cell lines.[11] Furthermore, related N-benzyl-N-phenylpyridine-3-carboxamide structures have been investigated as inhibitors of the dengue virus life cycle.[12] These findings suggest that 2-Benzyl-3-phenylpyridine could serve as a valuable intermediate for developing novel therapeutic agents in oncology and virology.
Neuroprotective Agents
Recent studies have highlighted the potential of N-benzyl pyridine derivatives in neurology. Novel N-benzyl pyridine-2-one derivatives have shown memory-enhancing effects in preclinical models of cognitive deficit, suggesting a potential role in addressing neurodegenerative diseases like Alzheimer's.[13] The structural similarity of 2-Benzyl-3-phenylpyridine to these active compounds makes it a molecule of interest for neuropharmacological research.
Safety and Handling
-
Hazards: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][6] May be harmful if swallowed.[2][14]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][6]
-
Ingestion: Rinse mouth and seek medical advice.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][6]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2]
Conclusion
2-Benzyl-3-phenylpyridine is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis via modern, efficient methods like aerobic C-N bond activation highlights advancements in sustainable chemical manufacturing. The well-defined spectroscopic signature provides a reliable means of characterization for researchers. While specific biological data on this compound is limited, the established activities of the broader 2,3-disubstituted pyridine class in areas such as inflammation, oncology, and neurology strongly suggest that 2-Benzyl-3-phenylpyridine is a promising candidate for further investigation and derivatization in the pursuit of novel therapeutic agents.
References
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Wu, K., Huang, Z., Liu, C., Zhang, H., & Lei, A. (2015). Aerobic C–N bond activation: a simple strategy to construct pyridines and quinolines. Chemical Communications, 51(12), 2286-2289. [Link]
- Fusano, A., et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2464-2468.
- Comins, D. L., & Schilling, S. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 102(5), 1549-1576.
- Hoyt, S. B., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 10(1), 45-48.
- Google Patents. (2010). CN101863826A - A kind of method for preparing 2-benzylpyridine compounds.
- Dudley, G. B., et al. (2004). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic Letters, 6(23), 4293-4295.
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PubChem. (n.d.). 2-(Phenylmethyl)pyridine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. [Link]
- Zhang, W., et al. (2019). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 24(19), 3499.
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ResearchGate. (2025). ChemInform Abstract: Catalytic Aerobic Oxidation of Substituted 8-Methylquinolines in Pd II -2,6-Pyridinedicarboxylic Acid Systems. [Link]
- Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1279-1306.
- Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45.
- Al-Warhi, T., et al. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports.
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Wikipedia. (n.d.). 2-Phenylpyridine. [Link]
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Heard, A. W., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][5][6]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 596.
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ChemRxiv. (2025). Aerobic Base-free C–H Bond Activation at a Pd Center in Aqueous Conditions. [Link]
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ResearchGate. (2025). Rh-Catalyzed Quinolin-2(1H)-ones Construction via C-H Bond Acti-vation of Simple Anilines with CO and Alkynes. [Link]
- Khan, A., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Future Journal of Pharmaceutical Sciences, 10(1), 18.
- Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3169.
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